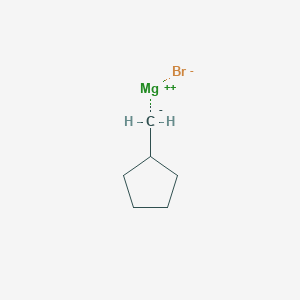

(Cyclopentylmethyl)magnesium bromide

Description

The exact mass of the compound Cyclopentylmethylmagnesium bromide, 0.5M THF is 185.98945 g/mol and the complexity rating of the compound is 41.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Cyclopentylmethyl)magnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopentylmethyl)magnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;methanidylcyclopentane;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-6-4-2-3-5-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGNMKJWKUFASO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCCC1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Cyclopentylmethyl)magnesium bromide molecular weight and density

[1][2]

Executive Summary

(Cyclopentylmethyl)magnesium bromide is a Grignard reagent utilized in organic synthesis to introduce the cyclopentylmethyl motif—a lipophilic, sterically demanding group often employed to optimize hydrophobic interactions in drug candidates.[2]

Critical Distinction: Researchers must distinguish this compound (

Part 1: Physicochemical Characterization[1]

Identity & Molecular Weight

The molecular weight provided below is calculated based on the standard atomic weights for the formula

| Property | Specification | Notes |

| IUPAC Name | (Cyclopentylmethyl)magnesium bromide | |

| CAS Number | 114855-97-9 | Note:[1][2][3] Do not confuse with 33240-34-5 (Cyclopentyl analog).[1][2] |

| Molecular Formula | ||

| Molecular Weight | 187.36 g/mol | Calculated ( |

| Appearance | Solution | Typically clear to dark gray/brown liquid depending on concentration and solvent.[2] |

Density & Solution Dynamics

Unlike solid reagents, (Cyclopentylmethyl)magnesium bromide is not isolated as a neat solid due to its high reactivity and instability.[2] It is commercially supplied or prepared in situ as a solution, typically in Tetrahydrofuran (THF) or Diethyl Ether (

Therefore, the "density" is a function of the solvent and the molar concentration, not the solute alone.[1]

| Solvent System | Concentration (Typical) | Approx. Density ( |

| Diethyl Ether | 2.0 M | ~0.99 - 1.01 |

| THF | 0.5 M - 1.0 M | ~0.90 - 0.95 |

| 2-MeTHF | 1.0 M | ~0.88 - 0.92* |

*Values are estimates based on homologous Grignard solutions (e.g., Cyclopentylmagnesium bromide, 2.0M in ether,

Technical Insight: Relying on volumetric density for stoichiometric calculations in Grignard reactions is a critical error source . Solvent evaporation over time increases concentration, while moisture ingress destroys active titer. Always titrate before use.

Part 2: Synthesis & Preparation Logic[5]

The preparation follows a standard oxidative insertion of magnesium into the carbon-halogen bond.[1][2] The mechanism involves a Single Electron Transfer (SET) pathway, critical for understanding side-product formation (e.g., Wurtz coupling).[1][2]

Reaction Mechanism

The formation occurs at the Magnesium solid-liquid interface.[1][2]

Figure 1: Mechanistic pathway of Grignard formation via Single Electron Transfer (SET).[1][2]

Experimental Protocol

Reagents:

-

Anhydrous THF or Diethyl Ether (Water <50 ppm).[2]

Workflow:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 equiv).[2] Add a crystal of Iodine (

) or 1,2-dibromoethane (5 mol%) to activate the Mg surface (etching the MgO passivation layer).[1][2] -

Initiation: Add just enough solvent to cover Mg.[2] Add 5-10% of the halide solution.[1][2] Wait for exotherm/turbidity (initiation sign).[2]

-

Addition: Add the remaining halide dropwise to maintain a gentle reflux. This controls the radical concentration, minimizing Wurtz coupling (dimerization).[1][2]

-

Maturation: Reflux for 1-2 hours post-addition to ensure complete consumption of the bromide.

Part 3: Standardization (Titration)[2]

Since density is an unreliable metric for active mass, the Knochel Titration or Paquette Titration is required to determine the precise Molarity (

Titration Protocol (Self-Validating)

Method: Colorimetric titration using Salicylaldehyde phenylhydrazone.[1][2]

-

Indicator Prep: Dissolve salicylaldehyde phenylhydrazone in anhydrous THF.

-

Aliquot: Add exactly 0.50 mL of the Grignard solution to the indicator solution.

-

Titrant: Titrate with standard solution of isopropanol/xylene (1.0 M) or menthol/THF .

-

Endpoint: The solution turns from orange (active Mg species) to bright yellow (endpoint) upon destruction of the C-Mg bond.[1][2]

Calculation:

Part 4: Applications in Drug Development

(Cyclopentylmethyl)magnesium bromide is a nucleophilic building block used to install the cyclopentylmethyl group.[2] This moiety is strategically used in Medicinal Chemistry to:

-

Fill Hydrophobic Pockets: The cyclopentyl ring provides bulk without the rigidity of a phenyl group.[2]

-

Improve Metabolic Stability: Unlike linear alkyl chains, the cyclic structure is less prone to rapid

-oxidation.[1][2]

Synthetic Workflow Example

Reaction with an aldehyde to form a secondary alcohol (common pharmacophore precursor).[2]

Figure 2: General workflow for the nucleophilic addition of (Cyclopentylmethyl)magnesium bromide to an aldehyde.

Part 5: Safety & Handling

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13806919, (Cyclopentylmethyl)magnesium bromide. Retrieved from [Link][1][2]

-

Knochel, P., et al. (2006).[2] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis, 2006(05), 890-891.[1][2]

-

Rieke, R. D. (1989).[2] Preparation of Highly Reactive Metal Powders and Their Use in the Synthesis of Organometallic Reagents. Accounts of Chemical Research.

Sources

- 1. CYCLOPENTYLMAGNESIUM BROMIDE | 33240-34-5 [chemicalbook.com]

- 2. (Bromomethyl)cyclopentane | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE | CAS#:402-51-7 | Chemsrc [chemsrc.com]

- 4. (Cyclopentylmethyl)magnesium bromide | C6H11BrMg | CID 13806919 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Safe Handling of (Cyclopentylmethyl)magnesium Bromide

Part 1: Executive Summary & Chemical Identity

The "Why" Behind the Reagent:

(Cyclopentylmethyl)magnesium bromide is a specialized Grignard reagent used primarily in medicinal chemistry to introduce the cyclopentyl moiety—a critical pharmacophore for modulating lipophilicity (

The Safety Philosophy: This is not merely a "flammable liquid." It is a high-energy amphoteric species . It acts as both a powerful nucleophile and a strong base. Safety is not achieved by fear, but by the rigorous exclusion of moisture and oxygen. The primary hazard is not the reagent itself, but its violent exotherm upon hydrolysis, which can vaporize the carrier solvent (THF or Diethyl Ether) and trigger a BLEVE (Boiling Liquid Expanding Vapor Explosion) scenario.

Physiochemical Dashboard

| Property | Specification | Operational Note |

| CAS Number | 33240-34-5 | Verification key for inventory tracking. |

| Structure | Cyclopentyl ring adds steric bulk. | |

| Concentration | Typically 0.5M - 1.0M | Lower conc. reduces thermal runaway risk. |

| Solvent Carrier | Tetrahydrofuran (THF) | Warning: Forms explosive peroxides on storage. |

| Density | ~0.996 g/mL (25°C) | Floats on water (if not reacting violently). |

| Flash Point | -17°C (THF) / -40°C (Ether) | Vapors travel along benchtops to ignition sources. |

| Appearance | Dark Grey/Brown Liquid | Turbidity often indicates salt precipitation (cold). |

Part 2: The Hazard Matrix (Mechanism of Danger)

To handle this reagent safely, you must understand the mechanism of its instability.

Hydrolytic Violence (The Water Hazard)

Upon contact with water (even atmospheric humidity), the Grignard undergoes rapid protonation. This is an irreversible, highly exothermic reaction.

-

The Danger: The heat generated instantly boils the THF solvent. The byproduct, methylcyclopentane, is also flammable. You are essentially generating fuel and heat simultaneously.

Pyrophoric Potential

While dilute solutions (0.5M) are less likely to auto-ignite than t-Butyllithium, they are classified as Pyrophoric Liquid, Category 1 .

-

Mechanism: Reaction with

forms peroxides initially, which can decompose violently. -

Result: Spontaneous ignition if a concentrated stream contacts a paper towel or dry chemical wipe.

Part 3: Engineering Controls & PPE[3]

The "Nitrile Fallacy": Standard nitrile gloves provide insufficient protection against THF. THF permeates standard nitrile (4 mil) in <3 minutes. If the Grignard is in THF, a splash on a nitrile glove will carry the corrosive organometallic species through the glove and onto your skin, causing a chemical burn that is difficult to neutralize.

Mandatory PPE Profile

-

Primary Glove: Laminate film (e.g., Silver Shield™ or Ansell Barrier™). Zero permeation.

-

Secondary Glove: Nitrile (worn over the laminate for dexterity/grip).

-

Eye Protection: Chemical Splash Goggles (Face shield recommended for transfers >50mL).

-

Body: Flame-resistant lab coat (Nomex/Kevlar blend). Synthetic fibers (polyester) will melt into skin during a flash fire.

Engineering Setup[3][4][5][6][7]

-

Fume Hood: Sash at lowest working height.

-

Inert Gas Manifold (Schlenk Line): Must be capable of maintaining positive pressure (

or -

Glassware: Oven-dried (120°C for >4 hours) and flame-dried under vacuum immediately prior to use.

Part 4: Operational Protocols

Protocol A: The "Double-Tip" Cannula Transfer

Rationale: Pouring air-sensitive reagents is forbidden. Syringes are acceptable for <10mL, but cannula transfer is the industry standard for volume and safety.

Step-by-Step:

-

Pressure Equalization: Insert an inert gas line (Nitrogen) into the Reagent Bottle (Source) and the Reaction Flask (Destination).

-

Cannula Prep: Insert a long, double-ended stainless steel needle (16-18 gauge) into the Source bottle, above the liquid level. Purge the needle with gas for 30 seconds.

-

Insertion: Push the needle down into the liquid in the Source bottle.

-

The Transfer: Vent the Destination flask (via a bubbler). The positive pressure in the Source bottle will drive the liquid through the needle into the Destination flask.

-

Termination: Pull the needle up out of the liquid in the Source (into the headspace) to stop flow. Allow gas to purge the needle dry before removal.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for safe handling and transfer.

Figure 1: Decision matrix for selecting the appropriate transfer method based on volume, minimizing exposure risk.

Protocol B: The Quench (The Critical Control Point)

Most accidents occur not during the reaction, but during the workup.

The "Reverse Addition" Rule: Never add water directly to the reaction pot. The heat evolution will be too fast to control.

-

Cool: Chill the reaction mixture to 0°C (Ice/Water bath).

-

Dilute: Add an inert solvent (Diethyl ether or DCM) to act as a heat sink.

-

Sacrificial Electrophile (Optional): For large scales, add Ethyl Acetate first. The Grignard reacts with it less violently than water, consuming the active species.

-

The Dropwise Kill: Add Saturated Ammonium Chloride (

) solution dropwise.-

Why

? It provides a proton source (

-

Visualization: Quenching Mechanism & Hazard Path

Understanding the chemical pathways helps prevent "runaway" scenarios.

Figure 2: Mechanistic pathway comparing unsafe direct hydrolysis vs. controlled ammonium chloride quenching.

Part 5: Emergency Response

Scenario: Spillage on Benchtop

-

Do NOT use water. Water will cause the spill to ignite.

-

Cover: Immediately cover the spill with a dry, non-combustible material. Dry Sand or Vermiculite is best.

-

Extinguish: If ignition occurs, use a Class D (Metal) fire extinguisher or smother with sand.

extinguishers are often ineffective against organometallic fires as the force of the jet can spread the burning liquid.

Scenario: Skin Exposure

-

Wipe: Gently wipe off excess liquid with a dry cloth (do not rub it in).

-

Flush: Rinse with copious amounts of water for >15 minutes. Note: The initial contact with water will cause a micro-burn as the reagent reacts, but flushing is necessary to remove the corrosive hydroxide byproducts.

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Cyclopentylmagnesium bromide solution. Merck KGaA.

-

Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Pyrophoric Chemicals. United States Department of Labor.

- Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

-

ThermoFisher Scientific. (2024). Handing Air-Sensitive Reagents: Technical Bulletin.

Sources

Synonyms for Bromo(cyclopentylmethyl)magnesium

An In-depth Technical Guide to the Nomenclature and Identification of a Key Grignard Reagent

For researchers, scientists, and professionals in drug development, precise communication is paramount. This guide provides a comprehensive overview of the synonyms, identifiers, and fundamental properties of the Grignard reagent commonly known as Bromo(cyclopentylmethyl)magnesium.

Understanding the Compound

Bromo(cyclopentylmethyl)magnesium is an organomagnesium compound, specifically a Grignard reagent. These reagents are characterized by a carbon-magnesium bond and are vital in organic synthesis for the formation of carbon-carbon bonds.[1][2] The high reactivity of the carbon-magnesium bond makes it a potent nucleophile and a strong base, necessitating handling under anhydrous conditions in an inert atmosphere to prevent decomposition.[1][3] This particular reagent is used to introduce a cyclopentylmethyl group into a molecule.

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature and chemical databases. Understanding these variations is crucial for comprehensive literature searches and clear communication in a research setting.

Systematic and Common Names:

-

(Cyclopentylmethyl)magnesium bromide[4]

-

cyclopentylmethylmagnesium bromide[4]

-

magnesium;methanidylcyclopentane;bromide[4]

Depositor-Supplied Synonyms:

-

(Cyclopentylmethyl)magnesium bromide[4]

-

cyclopentylmethylmagnesium bromide[4]

-

magnesium;methanidylcyclopentane;bromide[4]

-

Cyclopentylmethylmagnesium bromide, 0.5M THF[4]

Key Identifiers and Properties

For accurate identification and data retrieval, the following identifiers and properties are essential.

| Identifier/Property | Value | Source |

| Molecular Formula | C6H11BrMg | [4] |

| Molecular Weight | 187.36 g/mol | [4] |

| CAS Number | 114855-97-9 | [4] |

| PubChem CID | 13806919 | [4] |

| IUPAC Name | magnesium;methanidylcyclopentane;bromide | [4] |

Experimental Workflow: Conceptual Synthesis

The synthesis of Grignard reagents like Bromo(cyclopentylmethyl)magnesium generally follows a well-established protocol. Below is a conceptual workflow diagram illustrating the key steps.

Caption: Conceptual workflow for the synthesis of Bromo(cyclopentylmethyl)magnesium.

References

-

(Cyclopentylmethyl)magnesium bromide | C6H11BrMg | CID 13806919. PubChem. [Link]

-

Cyclopentadienyl magnesium bromide. Wikipedia. [Link]

Sources

Methodological & Application

Protocol for synthesizing (Cyclopentylmethyl)magnesium bromide from (bromomethyl)cyclopentane

Executive Summary

This application note details the protocol for synthesizing (Cyclopentylmethyl)magnesium bromide (CAS: N/A for reagent, precursor CAS: 3814-30-0) from (bromomethyl)cyclopentane. Unlike simple alkyl chains, the cyclopentylmethyl motif presents specific steric and electronic characteristics that require careful control of initiation and addition rates to minimize Wurtz homocoupling side reactions. This guide prioritizes Tetrahydrofuran (THF) as the solvent of choice due to its superior ability to solvate the resulting Grignard species compared to diethyl ether, thereby stabilizing the organometallic complex and preventing precipitation.

Mechanistic Insight & Reaction Design

The formation of (Cyclopentylmethyl)magnesium bromide follows a radical-based oxidative addition mechanism on the magnesium surface.

The Challenge: Homocoupling vs. Formation

Primary alkyl halides like (bromomethyl)cyclopentane are susceptible to Wurtz coupling, where the formed Grignard reagent reacts with unreacted alkyl halide:

Solvent Selection: The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic Schlenk equilibrium:

Figure 1: Mechanistic pathway highlighting the competition between Grignard formation and Wurtz coupling. Control of local concentration via slow addition is the primary suppression mechanism.

Pre-Synthesis Planning[1]

Safety & Hazards (SDS Summary)

-

(Bromomethyl)cyclopentane: Flammable liquid.[1] Toxic if swallowed.[1] Causes skin and eye irritation.[1]

-

Magnesium: Flammable solid. Reacts violently with water releasing hydrogen gas.

-

THF: Peroxide former. Must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.

Materials & Stoichiometry

Target Scale: 50 mmol

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Amount | Role |

| (Bromomethyl)cyclopentane | 163.06 | 1.28 | 1.0 | 8.15 g (6.4 mL) | Substrate |

| Magnesium Turnings | 24.30 | - | 1.2 - 1.5 | 1.46 - 1.82 g | Metal Source |

| Iodine ( | 253.81 | - | cat. | ~1 crystal | Activator |

| THF (Anhydrous) | 72.11 | 0.89 | - | 50 mL total | Solvent |

Experimental Protocol

Phase 1: Equipment Preparation

-

Drying: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel at 120°C for >2 hours.

-

Assembly: Assemble hot under a flow of Argon or Nitrogen. Grease joints lightly or use Teflon sleeves.

-

Inert Atmosphere: Cycle vacuum/inert gas (3x) to remove all traces of oxygen and moisture.

Phase 2: Magnesium Activation

Expert Insight: The oxide layer on Mg turnings is the primary cause of initiation failure.

-

Add Mg turnings (1.82 g, 1.5 eq) to the flask.

-

Dry Stir: Stir vigorously under inert gas for 10-15 minutes. The mechanical friction exposes fresh metal surfaces (the "crushing" method).

-

Add one crystal of Iodine (

). Gently heat with a heat gun until iodine vaporizes (purple) and deposits on the Mg, etching the surface.

Phase 3: Initiation (The "Induction Period")

-

Add 10 mL of anhydrous THF to the Mg turnings.

-

Prepare the substrate solution: Mix 6.4 mL (bromomethyl)cyclopentane with 40 mL anhydrous THF in the addition funnel.

-

The Trigger: Add approx. 2-3 mL of the substrate solution directly onto the Mg.

-

Observation: Stop stirring momentarily. Look for:

-

Disappearance of the brown Iodine color (becoming clear or cloudy grey).

-

Formation of bubbles on the metal surface.

-

A localized exotherm (solvent boiling near the metal).

-

-

Contingency: If no reaction occurs after 5-10 minutes, add 2 drops of 1,2-dibromoethane or gently warm the flask with a water bath (40°C). Do NOT proceed to addition until initiation is confirmed.

Phase 4: Controlled Addition

-

Once initiated, bring the mixture to a gentle reflux.

-

Begin dropwise addition of the remaining substrate solution.

-

Rate Control: Adjust the rate to maintain a gentle reflux without external heating if possible. The reaction is exothermic.

-

Target Time: 45 - 60 minutes.

-

-

If the reflux dies down, apply external heat (oil bath at 70°C) to maintain reflux.

Phase 5: Digestion

-

After addition is complete, continue refluxing for 1-2 hours. This ensures conversion of the primary bromide and drives the reaction to completion.

-

Cool the solution to room temperature. The final solution should be dark grey/brown.

Quality Control: The Self-Validating System

Directive: Never assume the theoretical yield. Grignard reagents degrade and yields vary based on water content. You must titrate.[2]

Protocol: Salicylaldehyde Phenylhydrazone Titration

This method is superior to colorimetric indicators like phenanthroline because the titrant is a stable solid and the endpoint is distinct.

-

Indicator Preparation: Dissolve a precise amount of Salicylaldehyde phenylhydrazone (typically ~0.5 - 1.0 mmol, weighed exactly) in 5 mL of dry THF in a flame-dried vial.

-

Note: This substance acts as both the acid (reacting with Grignard) and the indicator.

-

-

Titration:

-

The solution is initially yellow .

-

Add the Grignard reagent dropwise via a calibrated syringe.[3]

-

The Grignard deprotonates the phenol (consuming reagent).

-

Endpoint: Once the phenol is fully consumed, the next drop of Grignard reacts with the hydrazone to form a bright orange/red dianion.

-

-

Calculation:

Figure 2: Validation workflow using Salicylaldehyde Phenylhydrazone. This method provides a direct molarity readout.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Initiation | Passivated Mg surface or wet solvent. | Add 5 mol% DIBAL-H or 1,2-dibromoethane. Sonicate the Mg before use. |

| Heavy Precipitation | Formation of Magnesium Bromide salts ( | Add 1,4-dioxane to precipitate |

| Low Titer | Wurtz coupling or moisture ingress. | Reduce addition rate. Ensure strictly anhydrous conditions. |

| Frozen Joints | Grignard crystallization in joints. | Use Teflon sleeves. Wash joints with wet THF immediately after disassembly. |

Advanced Optimization (Turbo Grignard): For substrates that are particularly stubborn or if higher solubility is required, the Knochel Turbo Grignard method can be employed.

-

Reagent:

[4][5][6][7][8] -

Benefit: The LiCl breaks up polymeric aggregates, increasing solubility and reactivity.[4][7]

References

-

Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756.

-

Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4][5][7] Angewandte Chemie International Edition, 43(25), 3333–3336.

-

Organic Syntheses. (1973). Tetrahydrofuran purification notes. Organic Syntheses, Coll.[3] Vol. 5, p.976.[3]

-

PubChem. (n.d.). (Bromomethyl)cyclopentane Compound Summary. National Library of Medicine.

-

ChemicalBook. (2023). (Bromomethyl)cyclopentane Safety Data Sheet.

Sources

- 1. (Bromomethyl)cyclopentane | C6H11Br | CID 12723264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 5. portal.tpu.ru [portal.tpu.ru]

- 6. researchgate.net [researchgate.net]

- 7. Selective Metalation and Additions [sigmaaldrich.com]

- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

Application Notes and Protocols for the Grignard Reaction of (Cyclopentylmethyl)magnesium bromide with Benzaldehyde

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Grignard reaction between (Cyclopentylmethyl)magnesium bromide and benzaldehyde to synthesize phenyl(cyclopentylmethyl)methanol. This protocol emphasizes experimental design, mechanistic understanding, safety considerations, and detailed procedural steps. The aim is to furnish a robust and reproducible methodology, grounded in established principles of organometallic chemistry, to facilitate the efficient synthesis of this secondary alcohol, a valuable building block in medicinal chemistry and materials science.

Introduction: The Enduring Power of the Grignard Reaction

The Grignard reaction, a cornerstone of synthetic organic chemistry, offers a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard in the early 20th century, this Nobel Prize-winning reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[1][2] The reaction of a Grignard reagent with an aldehyde, such as benzaldehyde, provides a direct route to secondary alcohols, which are prevalent structural motifs in a vast array of biologically active molecules and advanced materials.[2]

This application note specifically details the synthesis of phenyl(cyclopentylmethyl)methanol through the reaction of (Cyclopentylmethyl)magnesium bromide with benzaldehyde. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and address critical aspects of reaction optimization, troubleshooting, and safety.

Mechanistic Insights: A Tale of Nucleophilic Addition

The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in (Cyclopentylmethyl)magnesium bromide is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic. This nucleophilic carbon atom readily attacks the electrophilic carbonyl carbon of benzaldehyde. The electrons of the carbonyl π-bond are subsequently displaced onto the oxygen atom, forming a magnesium alkoxide intermediate. This intermediate is then protonated during an aqueous workup to yield the final secondary alcohol product, phenyl(cyclopentylmethyl)methanol.

Caption: Mechanism of the Grignard Reaction.

Experimental Protocol

This protocol is designed for the synthesis of phenyl(cyclopentylmethyl)methanol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |

| (Cyclopentylmethyl)magnesium bromide | C₆H₁₁BrMg | 187.36 | 1.2 mmol | Commercially available or freshly prepared |

| Benzaldehyde | C₇H₆O | 106.12 | 1.0 mmol (106 mg) | Anhydrous, freshly distilled |

| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 100.16 | ~5 mL | Anhydrous |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | As needed | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Magnesium turnings | Mg | 24.31 | For in-situ preparation | |

| (Bromomethyl)cyclopentane | C₆H₁₁Br | 163.06 | For in-situ preparation |

Equipment

-

Round-bottom flask (25 mL), two-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply

-

Schlenk line or equivalent inert atmosphere setup

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

Reaction Setup and Procedure

Caption: Experimental workflow for the Grignard synthesis.

Step-by-Step Protocol:

-

Preparation of Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon). This is critical to exclude atmospheric moisture, which will quench the Grignard reagent.[1][3]

-

Preparation of (Cyclopentylmethyl)magnesium bromide (if not commercially available):

-

To the flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add magnesium turnings (1.5 equivalents).

-

Assemble the apparatus under a positive pressure of inert gas.

-

In a dropping funnel, prepare a solution of (bromomethyl)cyclopentane (1.0 equivalent) in anhydrous cyclopentyl methyl ether (CPME).

-

Add a small portion of the halide solution to the magnesium turnings. Initiation of the reaction is indicated by the appearance of turbidity and gentle refluxing of the solvent. If the reaction does not initiate, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

In a separate, dry flask, prepare a solution of freshly distilled benzaldehyde (1.0 mmol, 106 mg) in approximately 2 mL of anhydrous CPME.

-

Cool the solution of the Grignard reagent to 0 °C using an ice-water bath.

-

Slowly add the benzaldehyde solution dropwise to the stirred Grignard reagent via syringe or dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete conversion.[4]

-

-

Quenching the Reaction:

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will protonate the magnesium alkoxide and dissolve the magnesium salts. An acidic workup with dilute HCl can also be used, but may lead to dehydration of the secondary alcohol product.

-

-

Workup and Extraction:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the organic phase and extract the aqueous layer.

-

Separate the layers and extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude phenyl(cyclopentylmethyl)methanol.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary alcohol.

-

Characterization of Phenyl(cyclopentylmethyl)methanol

The identity and purity of the final product should be confirmed by standard analytical techniques:

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₆O |

| Molar Mass | 176.25 g/mol [5] |

| Appearance | Colorless to pale yellow liquid or solid[6] |

| Solubility | Soluble in common organic solvents, sparingly soluble in water[6] |

| ¹H NMR | Characteristic signals for aromatic, methine, and cyclopentyl protons. |

| ¹³C NMR | Resonances corresponding to the aromatic, carbinol, and cyclopentyl carbons. |

| IR Spectroscopy | A broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretch) and absorptions characteristic of the aromatic ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |

Safety Considerations and Best Practices

The Grignard reaction presents several significant hazards that must be carefully managed.

-

Flammability: Diethyl ether and CPME are flammable solvents. The reaction should be conducted in a fume hood, away from any sources of ignition.[7]

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with benzaldehyde are exothermic and can lead to a runaway reaction if the addition of reagents is too rapid. Always have an ice bath readily available to cool the reaction if necessary.[2]

-

Reactivity with Water: Grignard reagents react violently with water. All glassware and reagents must be scrupulously dry.[1][3]

-

Corrosivity: Grignard reagents are corrosive. Avoid contact with skin and eyes by wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Best Practices:

-

Perform a thorough risk assessment before beginning the experiment.

-

Work in a clean, organized fume hood.

-

Ensure that a fire extinguisher and safety shower are easily accessible.

-

Do not work alone when performing a Grignard reaction for the first time.

-

Quench any unreacted Grignard reagent carefully at the end of the experiment by slow addition to a protic solvent like isopropanol, followed by water.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Reaction fails to initiate | - Wet glassware or solvent- Impure magnesium- Inactive magnesium surface | - Ensure all glassware is oven-dried and reagents are anhydrous.- Use fresh, high-quality magnesium turnings.- Crush the magnesium turnings in situ, add a small crystal of iodine, or a few drops of 1,2-dibromoethane to activate the surface. |

| Low yield of desired product | - Incomplete formation of Grignard reagent- Grignard reagent quenched by moisture- Side reactions (e.g., Wurtz coupling) | - Ensure complete consumption of magnesium.- Maintain a strict inert atmosphere.- Control the rate of addition of the alkyl halide to minimize coupling. |

| Formation of biphenyl or other coupling byproducts | - High local concentration of alkyl halide during Grignard formation | - Add the alkyl halide solution slowly and with efficient stirring. |

| Product dehydration during workup | - Use of strong acid for quenching | - Use a milder quenching agent like saturated aqueous ammonium chloride. |

Conclusion

The Grignard reaction of (Cyclopentylmethyl)magnesium bromide with benzaldehyde is a reliable and efficient method for the synthesis of phenyl(cyclopentylmethyl)methanol. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers can confidently execute this important carbon-carbon bond-forming reaction. Careful attention to the exclusion of moisture and control of the reaction temperature are paramount to achieving a high yield of the desired secondary alcohol. The principles and techniques described herein are broadly applicable to a wide range of Grignard syntheses, underscoring the enduring utility of this classic reaction in modern organic chemistry.

References

-

Kobayashi, S., & Shibukawa, K. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. ChemCatChem, 8(10), 1764-1773. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123544, (1-Phenylcyclopentyl)methanol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316741, Cyclopentyl(phenyl)methanol. [Link]

-

ResearchGate. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. [Link]

-

Pearson+. (2024). Show how you would use Grignard syntheses to prepare the following.... [Link]

-

CHM 244 Lab Practical- Grignard Reactions. (n.d.). [Link]

-

Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]

-

University of Missouri–St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

-

University of California, Irvine. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

BYJU'S. (n.d.). General Methods of Preparation of Alcohols. [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. [Link]

-

Web Pages. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

-

TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropyl phenylmethanol (CAS 1007-03-0). [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. byjus.com [byjus.com]

- 3. cerritos.edu [cerritos.edu]

- 4. d-nb.info [d-nb.info]

- 5. Cyclopentyl(phenyl)methanol | C12H16O | CID 316741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 4397-01-7: cyclopentyl(phenyl)methanol | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

Application Note: Nucleophilic Addition of (Cyclopentylmethyl)magnesium Bromide to Ketones

Abstract & Strategic Significance

This guide details the protocol for the nucleophilic addition of (cyclopentylmethyl)magnesium bromide to various ketone substrates. This transformation is a critical tool in medicinal chemistry for installing the cyclopentylmethyl motif , a structural element increasingly valued for its ability to modulate lipophilicity (LogP) and metabolic stability in drug candidates.

Unlike simple alkyl chains, the cyclopentyl group provides significant steric bulk, often shielding the resulting tertiary alcohol from rapid oxidative metabolism (e.g., glucuronidation or CYP450 oxidation). However, this same steric bulk introduces experimental challenges, including competitive enolization and reduction side pathways. This note provides a "Gold Standard" protocol to maximize 1,2-addition yields while mitigating side reactions.

Reagent Profile & Preparation

Reagent Characteristics[1][2]

-

IUPAC Name: (Cyclopentylmethyl)magnesium bromide[1]

-

Structure: C₅H₉-CH₂-MgBr[2]

-

Molecular Weight: ~187.36 g/mol [1]

-

Commercial Availability: Typically supplied as 0.5 M solutions in THF or 2-MeTHF.

-

Stability: Air and moisture sensitive. Tends to precipitate at low temperatures (<0°C) due to the Schlenk equilibrium.

In-Situ Preparation (Recommended for Scale-Up)

While commercial solutions are convenient for screening, fresh preparation is often required for scale-up to ensure active titer.

Reaction:

Protocol:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 equiv) and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 5% of the total volume of (bromomethyl)cyclopentane in anhydrous THF. If initiation is slow, add 100 µL of DIBAL-H (1.0 M) as a radical initiator.

-

Addition: Once reflux begins (exotherm), add the remaining bromide dropwise to maintain a gentle reflux without external heating.

-

Digestion: After addition, reflux for 1 hour. Cool to RT and titrate.

Titration (Mandatory Step)

Never assume the commercial molarity is accurate. Titrate using Salicylaldehyde phenylhydrazone (color change: yellow to bright orange) or No-D NMR using 1,5-cyclooctadiene as an internal standard.

Core Protocol: The "Gold Standard" Addition

This protocol uses a standard THF/Ether solvent system. For highly enolizable ketones (e.g.,

Experimental Workflow Diagram

Caption: Standard workflow for nucleophilic addition of Grignard reagents to ketones.

Detailed Methodology

-

Setup: Equip a flame-dried reaction vessel with a magnetic stir bar, temperature probe, and addition funnel under positive Argon pressure.

-

Substrate Solution: Dissolve the ketone (1.0 equiv) in anhydrous THF (5-10 volumes).

-

Note: If the ketone is solid, ensure complete dissolution before cooling.

-

-

Temperature Control: Cool the solution to 0°C .

-

Expert Insight: Unlike smaller Grignards (MeMgBr), (cyclopentylmethyl)MgBr is sterically demanding. Cooling to -78°C often slows the kinetics too much, leading to stalled reactions. 0°C is the optimal balance for most non-conjugated ketones.

-

-

Addition: Add the Grignard reagent (1.2 to 1.5 equiv) dropwise.

-

Rate: Maintain internal temperature < 5°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Quench a 50 µL aliquot into MeOH/NH4Cl for LCMS. Look for the disappearance of the ketone peak (M+H) and appearance of the alcohol (often M+H-H2O or M+Na).

-

-

Quench (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous NH4Cl .

-

Safety: This step is exothermic. If a large excess of Mg remains, H2 gas will evolve.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over MgSO4. Filter and concentrate.

Advanced Optimization: Cerium(III) Chloride Protocol

Use Case: When the standard protocol yields <40% due to enolization (recovery of starting material) or reduction (formation of secondary alcohol).

The addition of anhydrous CeCl3 (Imamoto conditions) increases the oxophilicity of the carbonyl and suppresses the basicity of the Grignard reagent, favoring 1,2-addition.

Organocerium Mechanism

The resulting organocerium species is less basic and more nucleophilic toward carbonyls.Protocol Modifications

-

Drying CeCl3: This is the failure point for most chemists. Commercially available CeCl3·7H2O must be dried.

-

Heat CeCl3·7H2O at 140°C under high vacuum (0.1 mmHg) for 4 hours. A stir bar should be used to break up the powder as it dries. It must appear as a fine white powder, not clumps.

-

-

Slurry Formation: Suspend the dried CeCl3 (1.5 equiv) in THF. Stir at RT for 2 hours to form a milky suspension.

-

Transmetallation: Cool the slurry to -78°C. Add (Cyclopentylmethyl)MgBr (1.5 equiv) dropwise. Stir for 1 hour at -78°C.

-

Addition: Add the ketone (1.0 equiv in THF) to this pre-formed organocerium complex at -78°C.

-

Workup: Requires filtration through Celite to remove Cerium salts before extraction.

Troubleshooting & Data Analysis

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Recovered Ketone | Enolization (Grignard acted as a base) | Switch to CeCl3 protocol (Section 4). |

| Secondary Alcohol | Use a non-coordinating solvent (Ether/Toluene mix) or lower temp. | |

| Wurtz Coupling | Homo-coupling of Grignard | Ensure slow addition of bromide during reagent prep. |

| Precipitation | Schlenk Equilibrium shift | Add 1,4-dioxane (Schlenk modification) to shift equilibrium if needed, or warm slightly. |

Mechanistic Pathway[2]

Caption: Concerted mechanism of Grignard addition via a six-membered cyclic transition state.

Safety & Handling

-

Hazards: (Cyclopentylmethyl)magnesium bromide is flammable and reacts violently with water.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses.

-

Quenching Scale-up: On scales >10g, do not add water directly to the reaction. Transfer the reaction mixture via cannula into a chilled quench solution to control the exotherm.

References

-

Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link

- Richey, H. G. "Grignard Reagents: New Developments." John Wiley & Sons, 2000. (Standard text for Grignard mechanisms).

-

Azzena, U., et al. "Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry." ChemSusChem, 2019. Link (Context on solvent effects and green alternatives).

-

BenchChem. "Application Notes: Reaction of Cyclopropylmagnesium Bromide with Ketones." (Analogous protocol adaptation). Link

-

Shanu-Wilson, J. "Small but mighty: the impact of tertiary alcohols in drug design." Hypha Discovery, 2024.[3] Link (Context on the medicinal chemistry value of the tertiary alcohol product).

Sources

Application Note: (Cyclopentylmethyl)magnesium Bromide in Medicinal Chemistry Scaffolds

Executive Summary & Strategic Rationale

(Cyclopentylmethyl)magnesium bromide (CpCH₂MgBr) is a specialized Grignard reagent employed in medicinal chemistry to introduce the cyclopentylmethyl motif. In Structure-Activity Relationship (SAR) optimization, this group serves as a critical non-aromatic bioisostere for benzyl, isobutyl, and cyclohexylmethyl groups.

The "Magic Spacer" Effect

Unlike the direct attachment of a cyclopentyl ring, the methylene spacer (–CH₂–) in CpCH₂MgBr provides rotational freedom, allowing the lipophilic ring to orient deep into hydrophobic pockets (e.g., GPCR orthosteric sites or enzyme allosteric pockets).

Key Medicinal Chemistry Advantages:

-

Metabolic Stability: Lacks the benzylic protons prone to rapid CYP450 oxidation found in alkyl-substituted benzenes.

-

Lipophilicity Balance: Increases

to improve membrane permeability without the -

Steric Bulk: Occupies volume similar to a leucine side chain but with restricted conformation compared to n-hexyl chains.

Technical Specifications & Safety Profile

Reagent Profile:

-

CAS Number: 33240-34-5

-

Typical Concentration: 0.5 M to 2.0 M in THF or Diethyl Ether (

). -

Appearance: Clear to dark gray/brown solution.[1]

-

Molecular Weight: 173.33 g/mol .

Safety Critical (E-E-A-T): This reagent is pyrophoric and moisture-sensitive . It must be handled under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.

-

Hazard: Reacts violently with water to release cyclopentylmethane and heat.

-

Storage: Store at 2–8°C. Check for precipitate (magnesium salts) before use; if present, titrate the supernatant.

Methodology: Precision Handling & Titration

In medicinal chemistry, stoichiometry is paramount. Commercial Grignard reagents degrade over time. Never assume the label concentration is accurate.

Protocol A: The Knochel Titration (Standardized)

Rationale: This method uses LiCl to solubilize the magnesium species, preventing precipitate interference and providing a sharp colorimetric endpoint.

Materials:

-

Iodine (

) (Sublimed) -

Lithium Chloride (LiCl) (Anhydrous, 0.5 M in THF)

Step-by-Step Procedure:

-

Setup: Flame-dry a 10 mL Schlenk flask or vial containing a magnetic stir bar. Flush with Argon.

-

Standard Preparation: Weigh exactly 254 mg (1.0 mmol) of Iodine into the flask.

-

Solvation: Add 5 mL of 0.5 M LiCl in THF. Stir until iodine dissolves (solution turns dark brown).

-

Titration:

-

Cool the solution to 0°C (ice bath) to minimize side reactions.

-

Add the (Cyclopentylmethyl)magnesium bromide solution dropwise via a gas-tight syringe.

-

Endpoint: The solution transitions from Dark Brown

Light Yellow

-

-

Calculation:

Synthetic Protocols: Scaffold Installation

Protocol B: Ni-Catalyzed Kumada Coupling

Application: Installing the cyclopentylmethyl group onto an aryl halide scaffold (e.g., biaryl replacement).

Mechanistic Insight:

Nickel catalysts (Ni(II)) are preferred over Palladium for alkyl Grignards because they facilitate faster reductive elimination and are less prone to

Reagents:

-

Substrate: Aryl Bromide/Triflate (1.0 equiv)

-

Reagent: CpCH₂MgBr (1.2 – 1.5 equiv)

-

Catalyst:

(3–5 mol%) -

Solvent: Anhydrous THF

Workflow:

-

Catalyst Loading: In a glovebox or under Argon flow, charge a reaction vessel with the Aryl Bromide and

. -

Solvation: Add anhydrous THF (0.2 M concentration relative to substrate).

-

Initiation: Stir at room temperature for 5 minutes. The solution often turns orange/red.

-

Addition: Add CpCH₂MgBr dropwise over 10 minutes.

-

Note: Exothermic reaction. If scaling >1g, use a water bath.

-

-

Reflux: Heat to 60°C for 2–4 hours. Monitor by LCMS.

-

Quench: Cool to 0°C. Carefully add saturated

solution. -

Workup: Extract with EtOAc, dry over

, and concentrate.

Protocol C: 1,2-Addition to Weinreb Amides

Application: Synthesis of Cyclopentylmethyl Ketones (Intermediate for reductive amination).

Workflow:

-

Setup: Dissolve Weinreb amide (1.0 equiv) in THF at -78°C.

-

Addition: Add CpCH₂MgBr (1.5 equiv) slowly down the side of the flask.

-

Temperature Management: Stir at -78°C for 1 hour, then warm to 0°C over 30 minutes.

-

Why? The stable chelated intermediate prevents over-addition (double addition to form tertiary alcohol).

-

-

Quench: Pour into 1M HCl (aq) to hydrolyze the intermediate.

Visualizations

Figure 1: Decision Logic for Hydrophobic Scaffold Selection

Caption: SAR decision tree for selecting Cyclopentylmethyl over Benzyl or Alkyl groups.

Figure 2: Kumada Coupling Workflow

Caption: Step-by-step execution for Ni-catalyzed cross-coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Switch catalyst to | |

| Homocoupling (R-R) | Oxidative coupling of Grignard | Ensure strictly anaerobic conditions. Add Grignard slower. |

| No Reaction (Initiation) | Catalyst poisoning / Moisture | Dry THF over molecular sieves. Increase catalyst to 5 mol%. |

| Precipitate in Bottle | Schlenk Equilibrium shift | Warm bottle to 30°C and shake gently (if sealed). Titrate supernatant. |

References

-

Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[5] Synthesis, 2006.[5]

-

Kumada, M. "Nickel- and Palladium-Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides."[6] Pure and Applied Chemistry, 1980.

-

PubChem. "(Cyclopentylmethyl)magnesium bromide - Compound Summary." National Library of Medicine.

-

Sigma-Aldrich. "Safety Data Sheet: Cyclopentylmagnesium bromide."

Sources

- 1. Cyclopentylmagnesium Bromide | 33240-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Troubleshooting initiation failure in (Cyclopentylmethyl)magnesium bromide synthesis

Ticket ID: GRIG-CPM-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Initiation Failure & Process Optimization

Executive Summary & Diagnostic Flowchart

The Problem: You are attempting to synthesize (cyclopentylmethyl)magnesium bromide, a primary alkyl Grignard reagent. While primary halides typically initiate easily, the steric bulk of the cyclopentyl ring adjacent to the reactive center can slow the Single Electron Transfer (SET) process, making the reaction susceptible to passivation.

The Risk: The most dangerous phase is the Induction Period .[1] If the reaction fails to initiate but you continue adding (bromomethyl)cyclopentane, you risk a "sleeping giant" scenario: a sudden, violent exotherm once the autocatalytic cycle finally kicks in.

Immediate Action: Stop addition immediately if no exotherm or turbidity is observed after adding 5-10% of the halide.

Troubleshooting Decision Tree

Figure 1: Logic flow for diagnosing initiation failures. Follow the path from red (error) to green (resolution).

The "Why": Mechanism of Failure

To fix the reaction, you must understand the surface chemistry. The formation of (cyclopentylmethyl)magnesium bromide is a heterogeneous reaction occurring at the Magnesium solid-liquid interface.

-

Passivation: Magnesium naturally forms a MgO/Mg(OH)₂ passivation layer upon exposure to air. This layer is an insulator against the electron transfer required to start the reaction.

-

The Radical Barrier: The reaction proceeds via a Single Electron Transfer (SET) mechanism. The Mg surface must donate an electron to the C-Br bond to form a radical anion. If the surface is blocked (passivated) or the solvent shell is too tight (inhibiting adsorption), the radical cannot form.

Surface Mechanism Visualization

Figure 2: The critical SET pathway. Initiation failure usually occurs at the "Adsorption" or "SET" stage due to surface blockage.

Critical Pre-Flight Checks (Self-Validating Systems)

Before attempting activation, validate your system. A "Self-Validating System" means the setup itself provides visual confirmation of readiness.

| Component | Validation Criteria | Troubleshooting Action |

| Solvent (THF/Ether) | Visual: Clear, colorless.Metric: Water < 50 ppm (Karl Fischer). | Distill over Na/Benzophenone (indicator turns deep blue/purple when dry). |

| Magnesium | Visual: Metallic silver luster.Physical: Turnings should be "crunchy," not soft. | If dull/grey: Wash with dilute HCl, then water, acetone, ether, and dry under vacuum. Or use Mechanical Activation (see below). |

| Glassware | Visual: No condensation.Touch: Hot from the oven/flame. | Flame dry under vacuum.[2] Cycle Argon/Vacuum 3 times. |

| Atmosphere | System: Positive pressure on N2/Ar bubbler. | Ensure bubbler oil level is sufficient to prevent backflow. |

Activation Protocols (The "Kickstart")

If standard addition fails, use these graded activation methods. Do not combine all at once.

Method A: Mechanical Activation (Dry Stirring)

Best for: Mild passivation on stored turnings.

-

Place Mg turnings in the flask without solvent.

-

Add a magnetic stir bar (or glass-coated stir bar).

-

Stir vigorously for 10–20 minutes under Argon.

-

Why it works: The friction exposes fresh, non-passivated Mg lattice sites (dislocations) essential for electron transfer [1].

Method B: The Iodine Crystal (Visual Indicator)

Best for: Confirming solvent dryness and mild activation.

-

Add a single crystal of Iodine (I₂) to the Mg/Solvent suspension.[3][4]

-

Observation: The solution turns brown/orange.

-

Heat gently.

-

Success Indicator: The brown color disappears (becomes colorless or cloudy grey). This indicates the Mg has reacted with I₂ to form MgI₂, exposing a fresh surface.

-

If color persists:[2] Your solvent is likely wet or the Mg is heavily oxidized.

Method C: 1,2-Dibromoethane (The Industry Standard)

Best for: Stubborn substrates and removing heavy oxide layers (Entrainment).

-

Suspend Mg in minimal THF (just enough to cover).

-

Add 0.1 – 0.5 equivalents of 1,2-dibromoethane.

-

Heat gently with a heat gun or warm water bath.

-

Visual Confirmation: vigorous bubbling (Ethylene gas evolution).

-

Mechanism:

This reaction etches the surface deeply and generates anhydrous MgBr₂, which is hygroscopic and ensures a bone-dry micro-environment [2].

Substrate-Specific Troubleshooting: (Cyclopentylmethyl) Specifics

The cyclopentylmethyl group introduces specific risks that can mimic initiation failure.

Issue: Wurtz Coupling (Dimerization)

Primary Grignards are prone to reacting with their own precursor.

-

Symptom: Reaction initiates but yield is low; white precipitate forms (MgBr₂ salt byproduct from coupling).

-

Reaction:

-

Fix: High Dilution. Do not add the halide neat. Dilute (bromomethyl)cyclopentane 1:4 in anhydrous THF before addition. Add slowly (dropwise) to keep the concentration of R-Br low relative to Mg.

Issue: Radical Rearrangement

While less volatile than cyclopropylmethyl, the cyclopentylmethyl radical can theoretically ring-expand or open, though it is generally stable at standard temps.

-

Fix: Keep reaction temperature controlled (0°C to Room Temp). Avoid reflux unless necessary for initiation.[2]

Safety: Managing the Runaway Risk

The "Induction Period" Trap: Users often add 10%, see no reaction, add 20%, see no reaction... then add 100%. Suddenly, the reaction initiates, releasing all the heat at once.

Safety Protocol:

-

The 10% Rule: Never add more than 10% of your halide until you see positive initiation (turbidity, exotherm, reflux).

-

The "Starter" Batch: If the main reaction won't start, synthesize a small batch of easy Grignard (e.g., Methyl Magnesium Bromide) in a test tube. Add a small aliquot of this active Grignard to your main reactor. This "seeds" the reaction by scavenging moisture and activating the surface [3].

-

Cooling Readiness: Have an ice bath ready before you start.

References

-

Baker, K. V.; Brown, J. M.; Hughes, N.; Skarnulis, A. J.; Sexton, A. "Activation of Magnesium for Grignard Reagent Formation." J. Org.[5] Chem.1991 , 56, 698–703. Link

-

Lai, Y. H. "Grignard Reagents from Chemically Activated Magnesium." Synthesis1981 , 1981(8), 585–604. Link

-

Org. Synth. "Preparation of Grignard Reagents: Cyclopropylmethylmagnesium Bromide." Organic Syntheses, Coll. Vol. 6, p.386 (1988). Link (Analogous primary cyclic system).

-

Spearman, A. L. "Safety Considerations in the Synthesis of Grignard Reagents." ACS Chem. Health Saf.2020 , 27, 4–11. Link

Sources

Handling precipitation of (Cyclopentylmethyl)magnesium bromide at low temperatures

Topic: Handling Precipitation of (Cyclopentylmethyl)magnesium Bromide at Low Temperatures Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)

Current Status: ● Critical Issue Detected Subject: (Cyclopentylmethyl)magnesium bromide (CpCH₂MgBr) Issue: Precipitation/Crystallization at Low Temperatures (< 0°C)[1]

Introduction: Why is my Grignard precipitating?

If you are reading this, you are likely staring at a reaction flask that has turned into a slurry, or worse, your cannula is clogged with white solid during a transfer. Do not panic. This is a common physical phenomenon, not necessarily a chemical decomposition.

(Cyclopentylmethyl)magnesium bromide is a primary alkyl Grignard. Like many Grignard reagents, it is subject to the Schlenk Equilibrium .[2][3][4][5] At low temperatures (typically < -10°C in diethyl ether or < -20°C in THF), the equilibrium shifts, causing magnesium halide salts (

This guide provides immediate triage steps to save your current experiment and long-term protocols to prevent recurrence.

Part 1: Immediate Triage (Emergency Room)

Q: My cannula/needle is clogged with solid. How do I clear it safely?

DANGER: Never apply high vacuum to a clogged needle. This can cause rapid solvent evaporation behind the clog, creating a dry, reactive plug that may ignite upon sudden exposure to air or moisture.

Protocol: The Positive Pressure Clearance

-

Stop the Transfer: Immediately stop the pump or syringe pressure.

-

Inert Gas Surge: Increase the inert gas (Ar/N₂) pressure slightly (3-5 psi) on the source flask.

-

Solvent Bath: Carefully lift the clogged tip out of the reagent and dip it into a vial of anhydrous THF (room temperature) kept under inert atmosphere.

-

Wait & Dissolve: Allow the warm solvent to dissolve the clog from the tip upwards.

-

Purge: Once cleared, blow inert gas through the line to ensure full patency before resuming.

Q: The reagent in my flask has turned into a thick slurry. Can I still use it?

Answer: Yes, but not while it is heterogeneous. You must redissolve it to ensure accurate stoichiometry.

Protocol: Controlled Redissolution (The "Warm-Up" Cycle)

-

Cease Cooling: Remove the cooling bath (Dry Ice/Acetone or Cryo-cool).

-

Agitate Gently: Stir at a moderate speed. Do not stir violently; grinding the solids can expose fresh metal surfaces or create frictional heat spots.

-

Ambient Warming: Allow the flask to warm naturally to 0°C or Room Temperature (RT). Most (Cyclopentylmethyl)magnesium bromide precipitates will redissolve between -5°C and 10°C.

-

Visual Check: Once the solution is clear and homogeneous, verify concentration (titration recommended if significant time passed) and proceed.

-

Re-Cooling Strategy: If the reaction must be run at -78°C, add the Grignard slowly to the cold substrate. Do not cool the Grignard reagent itself back down to the precipitation point.

Part 2: Root Cause Analysis (The Science)

Q: Why does this specific reagent precipitate?

Expert Insight: The precipitation is governed by the Schlenk Equilibrium , which dictates the species present in your solution.

-

At Room Temp: The equilibrium lies to the left (monomeric

). -

At Low Temp: The solubility of

(Magnesium Bromide) decreases drastically. As

The Solvent Factor:

-

Diethyl Ether (

): Poor solubility for -

THF: Better solubility due to stronger coordination, but precipitation still occurs < -20°C for high concentrations (>1.0 M).

Part 3: Prevention & Optimization (The Fix)

Q: How do I prevent this in future experiments?

Recommendation 1: Switch to 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF is the superior solvent for low-temperature Grignard handling.

-

Mechanism: The methyl group on the furan ring provides steric bulk. This disrupts the formation of tight crystalline lattices of magnesium salts, significantly lowering the precipitation temperature.

-

Data:

is roughly 8x more soluble in 2-MeTHF than in THF.

Recommendation 2: Use "Turbo Grignard" Conditions (LiCl Additive) Adding Lithium Chloride (LiCl) creates a highly soluble complex.

-

Mechanism: LiCl breaks up the polymeric aggregates of the Grignard reagent, forming a monomeric species:

. -

Result: These complexes remain homogeneous down to -78°C.

Comparative Solvent Data for Grignard Handling

| Feature | Tetrahydrofuran (THF) | Diethyl Ether ( | 2-MethylTHF (2-MeTHF) |

| Boiling Point | 66°C | 35°C | 80°C (Enables higher temp reflux) |

| Freezing Point | -108°C | -116°C | -136°C |

| MgBr₂ Solubility | ~5.0 g / 100g | Very Low | >40.0 g / 100g |

| Low Temp Stability | Precipitates < -20°C | Precipitates < 0°C | Stable < -70°C |

| Water Miscibility | 100% (Hard to dry) | Low | Low (Easy workup) |

Part 4: Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree

Use this logic flow when encountering solids.

Caption: Decision tree for managing Grignard precipitation events safely.

Diagram 2: The Schlenk Equilibrium & Solution Strategy

Understanding why 2-MeTHF or LiCl prevents precipitation.

Caption: Mechanism of precipitation and how solvent choice shifts the outcome.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I filter the white solid out and use the liquid?

A: No. If you filter the solid, you are removing the magnesium halide salts (

Q: I don't have 2-MeTHF. What else can I do? A: If you are stuck with THF:

-

Dilute: Lower concentrations (0.5 M instead of 1.0 M) precipitate at lower temperatures.

-

Reverse Addition: Instead of adding the Grignard to the cold electrophile, cool the Grignard only to 0°C and add the electrophile (if stable) to the Grignard.

-

LiCl Spiking: If you have anhydrous LiCl (dry it under vacuum at 150°C overnight), adding 1.0 equivalent can convert your standard Grignard into a "Turbo" variant in situ.

References

-

Schlenk Equilibrium & Grignard Composition

-

2-Methyltetrahydrofuran (2-MeTHF) Advantages

-

Turbo Grignards (LiCl Effect)

- Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds

- Source: Krasovskiy, A.; Knochel, P. Angew. Chem. Int. Ed.2004, 43, 3333–3336.

-

URL:[Link]

-

Safety in Handling Organometallics

- Title: Safe Handling of Organolithium and Grignard Reagents

- Source: University of California, San Diego (UCSD) Safety Protocols

-

URL:[Link]

Sources

- 1. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 3. repository.gatech.edu [repository.gatech.edu]

- 4. fiveable.me [fiveable.me]

- 5. d-nb.info [d-nb.info]

- 6. sciencemadness.org [sciencemadness.org]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Grignard Reaction with (Bromomethyl)cyclopentane

Welcome to the Technical Support Center for organometallic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with Grignard reagents, specifically focusing on the preparation of cyclopentylmethylmagnesium bromide from (bromomethyl)cyclopentane. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful initiation and completion of your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in initiating a Grignard reaction with magnesium turnings?

The main obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[3] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[3]

Q2: What are the visual cues of a successful Grignard reaction initiation?

A successful initiation is typically characterized by several observable signs. These include:

-

The disappearance of the color of a chemical activator like iodine.[3]

-

Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[3][4]

-

The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[3][5]

Q3: Why is it crucial to use anhydrous (dry) conditions?

Grignard reagents are very strong bases and will react with acidic protons, including those from water.[6] If water is present in the glassware or solvent, it will quench the Grignard reagent as it forms, preventing the desired reaction from occurring.[6][7] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.[8]

Q4: Can I use an old bottle of (bromomethyl)cyclopentane?

It is not recommended. Over time, alkyl halides can degrade, potentially forming acidic byproducts or absorbing moisture. It is best to use a freshly opened bottle or distill the (bromomethyl)cyclopentane before use to ensure its purity and dryness.

Troubleshooting Guide: When Your Reaction Fails to Initiate

This section addresses common problems encountered during the formation of cyclopentylmethylmagnesium bromide.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Reaction does not start after adding the initial amount of (bromomethyl)cyclopentane. | 1. Inactive Magnesium Surface: The MgO layer is too thick or resistant. 2. Wet Glassware or Solvent: Trace amounts of water are quenching the reaction. 3. Low Reactivity of the Alkyl Bromide: Although less common for primary bromides, initiation can sometimes be sluggish. | 1. Activate the Magnesium: Employ one of the activation methods detailed in the protocols below. Adding a small crystal of iodine is a common and effective first step.[3] The iodine reacts with the magnesium to form magnesium iodide, which helps to chemically etch the surface and expose fresh magnesium.[9] Alternatively, a small amount of 1,2-dibromoethane can be used. It reacts with magnesium to produce ethylene gas and magnesium bromide, effectively cleaning the surface.[1][10][11] The evolution of ethylene bubbles is a clear indicator of successful activation.[1][10] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (nitrogen or argon) just before use.[6] Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. 3. Gentle Heating: Carefully warm the flask with a heat gun.[4][12] A slight increase in temperature can often provide the activation energy needed to start the reaction. Be prepared with an ice bath to cool the reaction if it becomes too vigorous.[6] |

| The reaction starts but then stops. | 1. Insufficient Activation: The initial activation was not sufficient to sustain the reaction. 2. Poor Quality Magnesium: The magnesium turnings may be old or of low quality. | 1. Re-activate: Add another small crystal of iodine. 2. Mechanical Agitation: Gently crush some of the magnesium turnings against the side of the flask with a clean, dry glass stirring rod. This will expose a fresh, unoxidized surface.[13] |

| The reaction mixture turns dark brown or black. | 1. Overheating: Excessive heat can lead to side reactions and decomposition of the Grignard reagent. 2. Wurtz Coupling: A common side reaction where the Grignard reagent reacts with the starting alkyl halide.[14] | 1. Control the Addition Rate: Add the (bromomethyl)cyclopentane solution dropwise at a rate that maintains a gentle reflux.[14] If the reaction becomes too vigorous, slow the addition and cool the flask with an ice bath. 2. Maintain Dilution: Ensure adequate solvent is present to dissipate heat and reduce the local concentration of the alkyl halide. |

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings using Iodine

This is the most common and straightforward method for activating magnesium.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

(Bromomethyl)cyclopentane

-

Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

-

Place the magnesium turnings in the round-bottom flask.

-

Add a single, small crystal of iodine to the flask.[3]

-

Gently warm the flask with a heat gun until purple iodine vapors are observed. The magnesium turnings should develop a bronze-colored coating.[9]

-

Allow the flask to cool to room temperature.

-

Add a small amount of anhydrous solvent, just enough to cover the magnesium turnings.

-

Prepare a solution of (bromomethyl)cyclopentane in anhydrous solvent in the addition funnel.

-

Add a small portion (about 10%) of the (bromomethyl)cyclopentane solution to the magnesium.

-

Observe for signs of reaction initiation (bubbling, cloudiness, gentle reflux). The disappearance of the iodine color is a strong indicator that the reaction has started.[3]

-

Once the reaction has initiated, add the remaining (bromomethyl)cyclopentane solution dropwise at a rate that maintains a gentle reflux.

Protocol 2: Activation of Magnesium Turnings using 1,2-Dibromoethane

This method is particularly useful when iodine activation is unsuccessful.

Materials:

-

Magnesium turnings

-

1,2-Dibromoethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

(Bromomethyl)cyclopentane

-

Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add a small amount of anhydrous solvent to cover the magnesium turnings.

-

Add a few drops of 1,2-dibromoethane to the flask.[1]

-

Observe for the evolution of gas (ethylene bubbles), which indicates successful activation.[1][10] Gentle warming may be necessary to initiate this activation step.

-

Once bubbling is observed, proceed with the addition of the (bromomethyl)cyclopentane solution as described in steps 7-10 of Protocol 1.

Visualizing the Troubleshooting Workflow

The following flowchart illustrates the decision-making process when troubleshooting a failed Grignard reaction initiation.

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Safety First: Handling Grignard Reagents

-

Exothermic Reaction: The formation of a Grignard reagent is highly exothermic.[6] Always have an ice bath ready to control the reaction temperature.

-

Flammable Solvents: Diethyl ether and THF are extremely flammable.[15] Ensure there are no open flames or spark sources nearby.

-

Moisture Sensitivity: Grignard reagents react violently with water.[16] All operations must be carried out under strictly anhydrous and inert conditions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[8]

-

Fume Hood: All procedures should be performed in a well-ventilated chemical fume hood.[8]

References

- Benchchem. (n.d.). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis.

- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.

- The Grignard Reaction. (n.d.).

- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).

- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....

- ECHEMI. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.

- YouTube. (2024, June 6). Grignard reaction safety.

- Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent.